molecular formula C13H11FO2 B8376330 [3-(4-Fluorophenoxy)phenyl]methanol

[3-(4-Fluorophenoxy)phenyl]methanol

Cat. No. B8376330
M. Wt: 218.22 g/mol
InChI Key: LDVNDECONPCEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04570005

Procedure details

To 20 ml of toluene were added 2 ml of concentrated sulfuric acid, 2.7 g of 3-(4-fluorophenoxy)benzyl alcohol and 2.3 g of 2-(4-fluorophenyl)-2-methylbutyl alcohol, and the mixture was refluxed for 6 hours (water formed by reaction was removed). The mixture was cooled to room temperature, and water was added to the mixture and the toluene layer was separated, washed with water, dried, and evaporated under reduced pressure, and the obtained crude ether was purified by column chromatography on 100 g of silica gel (1:1 mixed solvent of toluene and n-hexane was used as eluent) to give 2.2 g of the desired ether (the yield was 46% of the theoretical yield).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
2-(4-fluorophenyl)-2-methylbutyl alcohol
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.S(=O)(=O)(O)O.[F:13][C:14]1[CH:28]=[CH:27][C:17]([O:18][C:19]2[CH:20]=[C:21]([CH:24]=[CH:25][CH:26]=2)[CH2:22][OH:23])=[CH:16][CH:15]=1.[F:29][C:30]1[CH:35]=[CH:34][C:33]([C:36]([CH3:41])([CH2:39][CH3:40])[CH2:37]O)=[CH:32][CH:31]=1>O>[F:29][C:30]1[CH:35]=[CH:34][C:33]([C:36]([CH3:41])([CH2:39][CH3:40])[CH2:37][O:23][CH2:22][C:21]2[CH:24]=[CH:25][CH:26]=[C:19]([O:18][C:17]3[CH:27]=[CH:28][C:14]([F:13])=[CH:15][CH:16]=3)[CH:20]=2)=[CH:32][CH:31]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2.7 g
Type
reactant
Smiles
FC1=CC=C(OC=2C=C(CO)C=CC2)C=C1
Name
2-(4-fluorophenyl)-2-methylbutyl alcohol
Quantity
2.3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CO)(CC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the toluene layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained crude ether
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on 100 g of silica gel (1:1 mixed solvent of toluene and n-hexane was used as eluent)
CUSTOM
Type
CUSTOM
Details
to give 2.2 g of the desired ether (the yield was 46% of the
CUSTOM
Type
CUSTOM
Details
theoretical yield)

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C(COCC1=CC(=CC=C1)OC1=CC=C(C=C1)F)(CC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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